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Compound of Interest

Compound Name: BLU-945

Cat. No.: B8242444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BLU-945, also known as tigozertinib, is a fourth-generation, orally bioavailable, reversible

tyrosine kinase inhibitor (TKI) that selectively targets mutant forms of the epidermal growth

factor receptor (EGFR).[1][2][3] It has demonstrated significant potency against EGFR

harboring activating mutations (such as L858R and exon 19 deletions) as well as the key

resistance mutations T790M and C797S, while notably sparing wild-type (WT) EGFR.[4][5][6]

This selectivity profile suggests a potential for reduced toxicity and a favorable safety profile in

the treatment of non-small cell lung cancer (NSCLC).[5][6] Preclinical studies have shown

robust anti-tumor activity in various models, including those resistant to previous generations of

EGFR inhibitors like osimertinib.[2][7] BLU-945 is currently under investigation in clinical trials

to evaluate its safety and efficacy in patients with advanced EGFR-mutant NSCLC.[7][8][9]

Chemical Structure and Properties
BLU-945 is an aminopyrimidine-based compound with a complex molecular architecture

designed for high-affinity and selective binding to the ATP-binding pocket of mutant EGFR.[10]
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Identifier Value

IUPAC Name

N-(2-((3S,4R)-3-fluoro-4-methoxypiperidin-1-

yl)pyrimidin-4-yl)-5-isopropyl-8-((2R,3S)-2-

methyl-3-((methylsulfonyl)methyl)azetidin-1-

yl)isoquinolin-3-amine[2]

CAS Number 2660250-10-0[1][2][11]

Chemical Formula C28H37FN6O3S[2]

Molecular Weight 556.70 g/mol [1][2][11]

SMILES

CC(C)C1=CC=C(N2--INVALID-LINK--CS(C)

(=O)=O">C@@HC)C3=C1C=C(NC4=NC(N5C--

INVALID-LINK--

OC">C@@HF)=NC=C4)N=C3[2]

InChI Key LIMFPAAAIVQRRD-BCGVJQADSA-N[2]

Physicochemical Properties Value

Appearance Solid powder[2]

Solubility DMSO: ≥100 mg/mL (179.62 mM)[1]

Ethanol: Slightly soluble (0.1-1 mg/ml)[11]

Storage 3 years at -20°C (powder)[1]

Pharmacological Properties
BLU-945 is a potent and selective inhibitor of clinically relevant EGFR mutations. Its reversible

binding mechanism distinguishes it from some third-generation irreversible inhibitors.[1][5]
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Pharmacological Target IC50 (nM) Assay Type

EGFR L858R/T790M 0.4[11] Biochemical

EGFR L858R/T790M/C797S 0.5[11] Biochemical

Wild-Type EGFR 683[11] Biochemical

pEGFR H1975 (L858R/T790M) 1.1[5] Cellular

pEGFR Ba/F3

(L858R/T790M/C797S)
3.2[5] Cellular

pEGFR Ba/F3

(ex19del/T790M/C797S)
4.0[5] Cellular

IC50: Half-maximal inhibitory concentration

Mechanism of Action and Signaling Pathway
BLU-945 functions as an ATP-competitive inhibitor of mutant EGFR. By binding to the kinase

domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream

signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways,

which are critical for cell proliferation, survival, and tumor growth.[12] Its high selectivity for

mutant over wild-type EGFR is attributed to specific interactions with the mutated amino acid

residues within the ATP-binding pocket.[13]
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Caption: BLU-945 inhibits mutant EGFR signaling, blocking downstream pathways.

Experimental Protocols
Biochemical Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of BLU-945 against

various EGFR kinase mutants and wild-type EGFR.

Methodology:

Recombinant human EGFR proteins (wild-type and mutant variants) are used.

The assay is performed in a buffer containing ATP and a peptide substrate.[4]

BLU-945 is serially diluted and incubated with the EGFR enzyme for a defined period (e.g.,

10 minutes) prior to the addition of ATP and the peptide substrate.[4]

The kinase reaction is initiated by the addition of ATP.

The amount of phosphorylated substrate is quantified using a suitable detection method,

such as fluorescence resonance energy transfer (FRET) or luminescence.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular EGFR Phosphorylation Assay
Objective: To assess the ability of BLU-945 to inhibit EGFR phosphorylation in a cellular

context.

Methodology:

Engineered cell lines (e.g., Ba/F3) expressing specific EGFR mutations (e.g.,

L858R/T790M/C797S) or cancer cell lines with endogenous mutations (e.g., H1975) are

used.[5]

Cells are seeded in multi-well plates and allowed to adhere overnight.

Cells are then treated with increasing concentrations of BLU-945 for a specified duration

(e.g., 4 hours).[14]

Following treatment, cells are lysed, and protein concentrations are determined.
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Phosphorylated EGFR (pEGFR) and total EGFR levels are measured using methods such

as Western blotting or AlphaLISA.[7]

The ratio of pEGFR to total EGFR is calculated and normalized to untreated controls to

determine the IC50 for phosphorylation inhibition.
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Caption: Workflow for cellular EGFR phosphorylation inhibition assay.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of BLU-945 in animal models.

Methodology:

Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human

NSCLC cells harboring relevant EGFR mutations (cell line-derived xenografts, CDX) or with

patient-derived tumor fragments (patient-derived xenografts, PDX).[7][11][12]

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control

groups.

BLU-945 is administered orally at various dose levels and schedules (e.g., once or twice

daily).[15]

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g.,

measurement of pEGFR levels).[12]

Efficacy is assessed by comparing tumor growth inhibition in the treated groups to the

vehicle control group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11497503/
https://www.benchchem.com/product/b8242444?utm_src=pdf-body-img
https://www.benchchem.com/product/b8242444?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11497503/
https://www.caymanchem.com/product/43015/blu-945
https://aacrjournals.org/cancerres/article/81/13_Supplement/1467/667302/Abstract-1467-BLU-945-a-fourth-generation-potent
https://www.benchchem.com/product/b8242444?utm_src=pdf-body
https://www.excenen.com/homepageimage/DB_Datasheet/EX-A6018_BLU-945_datasheet.pdf
https://aacrjournals.org/cancerres/article/81/13_Supplement/1467/667302/Abstract-1467-BLU-945-a-fourth-generation-potent
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8242444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Development
BLU-945 is being evaluated in the Phase 1/2 SYMPHONY trial (NCT04862780).[7][9][16] This

first-in-human study is designed to assess the safety, tolerability, pharmacokinetics, and anti-

tumor activity of BLU-945 as a monotherapy and in combination with other agents, such as

osimertinib, in patients with EGFR-mutant NSCLC who have progressed on prior TKI therapy.

[8][16][17] Early results have indicated that BLU-945 is generally well-tolerated and shows

signs of clinical activity, with dose-dependent reductions in EGFR T790M and C797S mutant

allele fractions observed in circulating tumor DNA (ctDNA).[18][19]

Synthesis
The chemical synthesis of BLU-945 involves a multi-step process. A key feature of the

synthesis is the construction of the modular isoquinoline core, followed by sequential coupling

reactions to introduce the azetidine and aminopyrimidine moieties.[4] One of the critical steps is

a Buchwald-Hartwig coupling to form the C-N bond between the isoquinoline and the azetidine

ring.[5] A second Buchwald-Hartwig coupling is then employed to attach the aminopyrimidine

fragment, completing the synthesis of the final product.[5]
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(Intermediate 36)

Azetidinyl Isoquinoline
(Intermediate 47)
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Caption: Simplified overview of the key coupling steps in BLU-945 synthesis.

Conclusion
BLU-945 is a promising fourth-generation EGFR inhibitor with a compelling preclinical profile

characterized by potent activity against a wide range of EGFR mutations, including those that

confer resistance to third-generation TKIs, and high selectivity over wild-type EGFR. Its

development addresses a critical unmet need for patients with NSCLC who have exhausted

currently available targeted therapies. The ongoing SYMPHONY clinical trial will be crucial in

determining the clinical utility of BLU-945 as both a monotherapy and in combination regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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